
Kalopanaxsaponin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kalopanaxsaponin C is a triterpenoid saponin with hederagenin as the aglycone part. It has been isolated from the stem bark of Kalopanax pictus. It has a role as an anti-inflammatory agent and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin and a carboxylic ester. It derives from a hederagenin.
Applications De Recherche Scientifique
Anti-Tumor Applications
Kalopanaxsaponin C has demonstrated significant anti-tumor properties in various studies. It is known to induce apoptosis in cancer cells and inhibit tumor growth.
Key Findings:
- Cytotoxicity : this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. In vitro studies have shown that it can significantly reduce cell viability at specific concentrations .
- In Vivo Studies : Animal models treated with this compound have shown increased survival rates and reduced tumor sizes. For instance, a study indicated that administration of this compound led to a notable increase in the lifespan of mice with induced tumors .
Antifungal Properties
This compound has been investigated for its potential as an antifungal agent, particularly against Candida albicans.
Mechanism of Action:
- Reactive Oxygen Species Induction : Research has shown that this compound induces the production of reactive oxygen species in fungal cells, leading to mitochondrial dysfunction and cell death .
- Inhibition of Virulence Factors : The compound inhibits key virulence factors in C. albicans, such as adhesion and biofilm formation, making it a promising candidate for treating candidiasis .
Immune Enhancement
Recent studies have explored the immune-modulating effects of this compound, particularly in immunocompromised models.
Results:
- Cytokine Modulation : this compound has been shown to enhance the production of pro-inflammatory cytokines while promoting the activity of natural killer cells. This dual action suggests its potential in improving immune responses in patients undergoing immunosuppressive therapies .
- Restoration of Immune Function : In a cyclophosphamide-induced immunosuppression model, this compound treatment resulted in significant restoration of immune parameters, including leukocyte counts and cytokine levels .
Summary Table of Applications
Application Type | Mechanism | Key Findings |
---|---|---|
Anti-Tumor | Induces apoptosis; inhibits cell proliferation | Increased survival rates in mice with tumors; significant cytotoxicity against cancer cell lines |
Antifungal | Induces reactive oxygen species; inhibits virulence factors | Effective against Candida albicans; reduces biofilm formation and adhesion |
Immune Enhancement | Modulates cytokine production; enhances NK cell activity | Restores immune function in immunosuppressed models; increases pro-inflammatory cytokines |
Propriétés
Formule moléculaire |
C65H106O31 |
---|---|
Poids moléculaire |
1383.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(70)40(74)45(79)54(87-25)94-51-31(21-67)90-53(49(83)44(51)78)86-23-32-39(73)43(77)48(82)57(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(95-55-46(80)41(75)37(71)26(2)88-55)50(29(69)22-85-58)93-56-47(81)42(76)38(72)30(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 |
Clé InChI |
WPOFJVWZECLVLS-SLQVDRJLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.